molecular formula C7H9O8P-2 B1262963 Valienone 7-phosphate(2-)

Valienone 7-phosphate(2-)

货号: B1262963
分子量: 252.11 g/mol
InChI 键: OIBXQBFLSXHTEZ-VQVTYTSYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Valienone 7-phosphate(2-) is a critical phosphorylated intermediate in the biosynthesis of C7N aminocyclitol natural products, a significant class of microbially derived secondary metabolites . This compound serves as a central branch-point molecule in divergent biosynthetic pathways, most notably in the production of the antifungal agent validamycin A, a crucial crop protectant, and the alpha-glucosidase inhibitor acarbose, used in managing type-II diabetes . The introduction of the phosphate group is a key biochemical strategy that activates the molecule for subsequent enzymatic steps, facilitates cellular entrapment by preventing diffusion across the membrane, and enhances recognition by biosynthetic enzymes . In the validamycin pathway in Streptomyces hygroscopicus , valienone is specifically phosphorylated in an ATP-dependent reaction by the C7-cyclitol kinase ValC to yield Valienone 7-phosphate(2-) . Once formed, this intermediate is the substrate for two branching assembly lines: one branch involves reduction by a ketoreductase (ValN) to form valienol 7-phosphate, a precursor to GDP-valienol, while the other branch is predicted to involve an aminotransferase (ValM) to produce validamine 7-phosphate . These units are ultimately coupled to form the core structure of validamycin. The biosynthesis of the C7N aminocyclitol core begins with the cyclization of sedoheptulose 7-phosphate, an intermediate from the pentose phosphate pathway . Valienone 7-phosphate(2-) is, therefore, an essential reagent for researchers studying secondary metabolism, enzymatic mechanisms in natural product biosynthesis, and the development of lead compounds for drug discovery and agricultural applications . ATTENTION: This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C7H9O8P-2

分子量

252.11 g/mol

IUPAC 名称

[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl phosphate

InChI

InChI=1S/C7H11O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h1,5-7,9-11H,2H2,(H2,12,13,14)/p-2/t5-,6+,7+/m1/s1

InChI 键

OIBXQBFLSXHTEZ-VQVTYTSYSA-L

手性 SMILES

C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)([O-])[O-]

规范 SMILES

C1=C(C(C(C(C1=O)O)O)O)COP(=O)([O-])[O-]

产品来源

United States

Biosynthetic Pathways Leading to Valienone 7 Phosphate 2

Initial Cyclization from Sedoheptulose (B1238255) 7-phosphate

The journey to Valienone (B1250258) 7-phosphate(2-) commences with the cyclization of D-sedoheptulose 7-phosphate, a metabolite from the pentose (B10789219) phosphate (B84403) pathway. nih.gov This crucial ring-forming step sets the stage for the subsequent enzymatic modifications.

The initial cyclization is catalyzed by 2-epi-5-epi-valiolone (B1265091) synthase (EEVS), also known as ValA in the validamycin biosynthetic gene cluster. nih.govuniprot.org This enzyme, which is homologous to dehydroquinate (DHQ) synthase, facilitates the conversion of D-sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone. nih.govacs.org The reaction requires a divalent metal ion, such as Zn²⁺ or Co²⁺, and NAD⁺ as a cofactor, which is transiently reduced during the catalytic cycle. nih.govexpasy.org EEVS is highly specific for its substrate, ensuring the efficient production of the first cyclic intermediate. expasy.org The gene encoding this synthase, valA, has been identified in the validamycin gene cluster of Streptomyces hygroscopicus subsp. jinggangensis 5008, and its inactivation leads to the loss of validamycin production. nih.govasm.org

The cyclization of sedoheptulose 7-phosphate is a stereochemically complex process. The enzyme EEVS (ValA) directs the reaction to form a specific stereoisomer, 2-epi-5-epi-valiolone. nih.gov The stereochemical outcome is dictated by the precise positioning of the substrate within the enzyme's active site. It has been proposed that the product's stereochemistry is determined by the selective binding of either the α or β pyranose anomer of the sedoheptulose 7-phosphate substrate. nih.gov This initial stereocontrol is fundamental, as the subsequent enzymes in the pathway are specific for the stereochemistry of their substrates.

Validamycin A Biosynthetic Route to Valienone 7-phosphate(2-)

Following the initial cyclization, the pathway to Valienone 7-phosphate(2-) in the context of validamycin A biosynthesis involves a series of enzymatic modifications to the 2-epi-5-epi-valiolone intermediate.

The next step involves the epimerization of 2-epi-5-epi-valiolone at the C-2 position to yield 5-epi-valiolone (B1265255). nih.govvulcanchem.com This reaction is catalyzed by ValD, a large protein belonging to the Vicinal Oxygen Chelate (VOC) superfamily. nih.gov Inactivation of the valD gene significantly reduces the production of validamycin A. nih.gov The enzyme is a homodimer and requires a metal ion like Fe²⁺, Mn²⁺, Ni²⁺, or Zn²⁺ for its activity. nih.gov This epimerization is a critical branching point in the biosynthesis of C7N-aminocyclitols. nih.gov

Subsequent to epimerization, 5-epi-valiolone undergoes dehydration to form valienone. acs.orgvulcanchem.com This reaction, which creates a double bond between C-5 and C-6, is catalyzed by the enzyme ValK. nih.govdokumen.pub ValK shows homology to dTDP-4-dehydrorhamnose reductase and is part of the reductase/epimerase/dehydrogenase/dehydratase protein superfamily. nih.gov Isotopic labeling studies have revealed that the dehydration of 5-epi-valiolone to valienone proceeds through a syn-elimination of water. acs.org

The final step in the formation of the target compound is the phosphorylation of valienone. This reaction is catalyzed by ValC, a C7-cyclitol kinase. nih.govnih.gov ValC specifically phosphorylates valienone and a related compound, validone (B1261251), at the 7-hydroxyl group to produce their respective 7-phosphate derivatives. nih.govnih.gov Notably, ValC does not act on the earlier intermediates 2-epi-5-epi-valiolone or 5-epi-valiolone. nih.govnih.gov The inactivation of the valC gene abolishes the production of validamycin A, highlighting its essential role in the pathway. nih.gov The product of this reaction, valienone 7-phosphate, is then believed to undergo further transformations, including a stereoselective reduction and phosphate transfer, to continue on the path to validamycin A. nih.gov

Acarbose (B1664774) Biosynthetic Analogies and Divergences

The biosynthesis of C7N-aminocyclitols, such as those found in the antidiabetic drug acarbose and the antifungal agent validamycin A, originates from sedoheptulose 7-phosphate. nih.gov A key shared intermediate in these pathways is 2-epi-5-epi-valiolone. nih.govnih.gov However, despite a common starting point, the pathways diverge significantly, particularly in how they process this initial cyclitol. nih.govnih.gov In the acarbose pathway, subsequent reactions primarily involve phosphorylated intermediates, a stark contrast to the validamycin pathway where phosphorylation occurs later. nih.govnih.gov

AcbM-Mediated Phosphorylation of 2-epi-5-epi-Valiolone

In the biosynthetic pathway of acarbose, produced by Actinoplanes sp., the first step after the formation of 2-epi-5-epi-valiolone is a phosphorylation event. nih.govcore.ac.uk This reaction is catalyzed by the ATP-dependent kinase AcbM. nih.govgoogle.com AcbM specifically phosphorylates 2-epi-5-epi-valiolone at the C-7 hydroxyl group to produce 2-epi-5-epi-valiolone 7-phosphate. nih.govnih.govmdpi.com This phosphorylation is a critical activation step, preparing the molecule for subsequent enzymatic modifications. nih.govnih.gov The resulting 2-epi-5-epi-valiolone 7-phosphate is then converted by the epimerase AcbO into 5-epi-valiolone 7-phosphate, which proceeds down the pathway to eventually form the core structure of acarbose. nih.govnih.govmdpi.com The cyclitol dehydrogenase AcbL is then believed to catalyze the dehydration of 5-epi-valiolone-7-P to yield valienone-7-phosphate. mdpi.com

Contrasting Substrate Specificities of ValC and AcbM Kinases

The divergence between the acarbose and validamycin biosynthetic pathways is clearly exemplified by the distinct substrate specificities of their respective kinases, AcbM and ValC. nih.govnih.gov Although ValC, found in the validamycin gene cluster, is a homolog of AcbM, their functions are not interchangeable. nih.govnih.gov

AcbM, from the acarbose pathway, specifically recognizes and phosphorylates 2-epi-5-epi-valiolone. nih.govnih.gov In sharp contrast, ValC from the validamycin pathway does not phosphorylate 2-epi-5-epi-valiolone or its epimer 5-epi-valiolone. nih.govnih.gov Instead, ValC's substrates are later intermediates in its pathway: valienone and validone. nih.govnih.govmdpi.com It catalyzes their conversion to valienone 7-phosphate and validone 7-phosphate, respectively. mdpi.com This difference in substrate recognition dictates the timing of phosphorylation in each pathway. In acarbose biosynthesis, phosphorylation is an early step, whereas in validamycin biosynthesis, it occurs after epimerization and dehydration of the initial cyclitol. nih.govnih.gov This fundamental difference underscores the existence of two distinct metabolic routes to form the valienamine (B15573) moiety found in both final products. nih.gov

Table 1: Comparison of Kinase Substrate Specificities
EnzymePrimary Substrate(s)Product(s)Biosynthetic PathwaySource Organism Example
AcbM2-epi-5-epi-valiolone2-epi-5-epi-valiolone 7-phosphateAcarboseActinoplanes sp.
ValCValienone, ValidoneValienone 7-phosphate, Validone 7-phosphateValidamycin AStreptomyces hygroscopicus

Alternative Biosynthetic Routes to Valienone 7-phosphate(2-) (e.g., in A. mirum)

While the acarbose and validamycin pathways represent the most studied routes to C7N aminocyclitols, research has uncovered alternative biosynthetic strategies in other organisms. Notably, in Actinosynnema mirum, valienone 7-phosphate is synthesized via a different path. nih.gov Instead of proceeding from 2-epi-5-epi-valiolone or 5-epi-valiolone, the pathway in A. mirum involves 2-epi-valiolone as a key intermediate leading to the formation of valienone 7-phosphate. nih.gov This highlights the metabolic diversity and adaptability of microorganisms in producing these complex secondary metabolites.

Another alternative route for the synthesis of a related compound, valienol-7-phosphate, has been proposed in Streptomyces coelicoflavus ZG0656. mdpi.com In this organism's acarviostatin biosynthetic pathway, the absence of homologs for the enzymes AcbO and AcbL (epimerase and dehydrogenase from the acarbose pathway) suggests a different mechanism. mdpi.com It is hypothesized that the unique genes SctJ and SctO, along with the AcbM-like kinase SctM, are responsible for an alternative route to produce the valienol-7-P core. mdpi.com

Enzymology and Mechanistic Studies of Valienone 7 Phosphate 2 Biogenesis

Characterization of ValC, the C7-Cyclitol Kinase

The enzyme responsible for the phosphorylation of valienone (B1250258) to valienone 7-phosphate is a C7-cyclitol kinase designated as ValC. nih.govexpasy.orgqmul.ac.uk This enzyme was identified within the validamycin A biosynthetic gene cluster in Streptomyces hygroscopicus var. jinggangensis 5008. nih.govexpasy.orgqmul.ac.uk Gene inactivation and complementation studies have unequivocally demonstrated the critical role of ValC in the production of validamycin A. nih.govnih.gov In vitro characterization of the purified, His-tagged ValC protein, which has a molecular weight of approximately 40 kDa, has provided significant insights into its enzymatic activity. nih.gov

Substrate Specificity and Affinity for Valienone and Analogs

ValC exhibits a distinct substrate specificity, acting as a C7-cyclitol kinase. nih.govnih.gov It efficiently catalyzes the phosphorylation of valienone and a related compound, validone (B1261251). nih.govresearchgate.net However, it does not show activity towards other cyclitols such as 2-epi-5-epi-valiolone (B1265091) and 5-epi-valiolone (B1265255), nor does it phosphorylate glucose. nih.govnih.govebi.ac.uk This specificity distinguishes it from other kinases and highlights its specialized role in the validamycin A biosynthetic pathway. The phosphorylation occurs at the 7-hydroxyl group of the cyclitol ring, yielding their respective 7-phosphate derivatives. nih.gov

SubstratePhosphorylation by ValC
ValienoneYes
ValidoneYes
2-epi-5-epi-valioloneNo
5-epi-valioloneNo
GlucoseNo

This table summarizes the known substrate specificity of the C7-cyclitol kinase, ValC. nih.govnih.govebi.ac.uk

ATP-Dependency and Phosphoryl Transfer Mechanism

The phosphorylation reaction catalyzed by ValC is dependent on adenosine (B11128) triphosphate (ATP) as the phosphoryl group donor. expasy.orgqmul.ac.uktandfonline.com The enzyme facilitates the transfer of the gamma-phosphate from ATP to the C7-hydroxyl group of valienone, producing valienone 7-phosphate and adenosine diphosphate (B83284) (ADP). expasy.orgqmul.ac.uk This process is a type of nucleophilic substitution reaction where the hydroxyl group of the substrate acts as the nucleophile, attacking the terminal phosphate (B84403) of ATP. libretexts.org While the specific mechanistic details for ValC are still under investigation, kinase-catalyzed phosphoryl transfer reactions generally proceed through an ordered process, often involving a pentavalent transition state. libretexts.orgmdpi.com The presence of divalent metal ions, typically magnesium (Mg²⁺), is often crucial for neutralizing the negative charges on the phosphate groups of ATP and for properly orienting the nucleotide in the active site. mdpi.comembopress.org

Comparative Enzymatic Analysis with Homologous Phosphotransferases

ValC shares homology with AcbM, a 2-epi-5-epi-valiolone kinase from the acarbose (B1664774) biosynthetic pathway. nih.govnih.gov Despite this homology, their substrate specificities differ significantly, indicating distinct evolutionary paths for the biosynthesis of the valienamine (B15573) moiety in validamycin A and acarbose. nih.gov While AcbM phosphorylates 2-epi-5-epi-valiolone, ValC does not act on this substrate but instead phosphorylates valienone and validone. nih.govebi.ac.uk This enzymatic difference supports the existence of two divergent pathways leading to the same valienamine core structure, a critical component for the biological activity of these compounds. nih.gov The biosynthetic pathway of validamycin A involves the epimerization of 2-epi-5-epi-valiolone to 5-epi-valiolone, followed by dehydration to yield valienone, which is then phosphorylated by ValC. tandfonline.comnih.gov In contrast, the acarbose pathway involves the direct phosphorylation of 2-epi-5-epi-valiolone by AcbM. nih.gov

Structural Biology of Valienone 7-phosphate(2-)-Producing Enzymes

Understanding the three-dimensional structure of enzymes like ValC is fundamental to elucidating their catalytic mechanisms and substrate specificity.

Active Site Architecture and Catalytic Residues

The active site of an enzyme is the specific region where substrate molecules bind and the chemical reaction is catalyzed. wikipedia.org It is composed of a binding site, which orients the substrate, and a catalytic site, which facilitates the reaction. wikipedia.org In kinases, the active site typically forms a cleft or pocket that accommodates both the substrate and the ATP cofactor. wikipedia.orgkhanacademy.org The specific arrangement of amino acid residues within this pocket determines the enzyme's high specificity for its substrates. nih.gov For ValC, the active site is precisely shaped to bind valienone and validone while excluding other structurally similar cyclitols. nih.gov Although the crystal structure of ValC has not been explicitly detailed in the provided context, the active sites of homologous kinases often feature conserved residues. nih.gov These can include acidic residues (like aspartate and glutamate) to coordinate essential magnesium ions and residues (like lysine (B10760008) or arginine) that stabilize the transition state of the phosphoryl transfer reaction. nih.govnih.gov

Ligand Binding Dynamics and Conformational Changes

The binding of substrates to an enzyme is often a dynamic process that can induce significant conformational changes in the protein's structure. nih.govacs.org These changes, often described by models like "induced fit," can be crucial for catalysis, properly positioning the catalytic residues and shielding the reaction from the solvent. mpg.deacs.org Upon binding of ATP and valienone, ValC likely undergoes conformational shifts that bring the reactants into optimal proximity and orientation for the phosphoryl transfer to occur. acs.org The energy for these conformational changes can be derived from the binding energy of the substrate itself. acs.org Such ligand-induced dynamics are a common feature of kinases and play a vital role in their regulatory and catalytic functions. embopress.orgnih.gov

Mechanistic Insights into Upstream Enzymes

The biosynthesis of the valienone core begins with the cyclization of a C7 sugar phosphate, sedoheptulose (B1238255) 7-phosphate, which is then modified through a series of enzymatic steps involving a cyclase, an epimerase, and a dehydratase. researchgate.net

ValA (EEVS) Cyclase Mechanisms and Stereoselectivity

ValA, also known as 2-epi-5-epi-valiolone synthase (EEVS), is a sedoheptulose 7-phosphate cyclase (SH7PC) that catalyzes the initial and committing step in the pathway: the conversion of sedoheptulose 7-phosphate (SH7P) into 2-epi-5-epi-valiolone. nih.govnih.gov ValA is a member of the sugar phosphate cyclase superfamily, with a fold and active site organization that resembles dehydroquinate synthase (DHQS). nih.govnih.gov The crystal structure of ValA from Streptomyces hygroscopicus revealed that it utilizes NAD+ and a zinc ion (Zn2+) as essential cofactors for its catalytic activity. nih.gov

A central question in the study of ValA and its homologs, such as 2-epi-valiolone synthase (EVS), is how they utilize the same substrate (SH7P) to generate products with different stereochemistry. Two primary hypotheses have been proposed to explain this stereoselectivity. nih.gov

The Inversion Model : This model suggests that the stereochemical outcome is determined by different orientations of the reaction intermediates within the active sites of the respective enzymes.

The Preselection Model : This hypothesis posits that the enzymes achieve stereoselectivity by selectively binding a specific anomeric form (either α-pyranose or β-pyranose) of the substrate, SH7P, from the solution. nih.govnih.gov Docking studies have shown that both anomers can fit within the ValA active site, making it difficult to definitively rule out either model without further experimental evidence. nih.gov

Model for Stereoselectivity Proposed Mechanism Supporting Evidence/Postulates
Inversion Model The C-5 configuration of the product is determined by an inverted orientation of intermediates in the enzyme's active site. nih.govVariations in aldol (B89426) acceptor geometry during catalysis could dictate the final stereochemistry. nih.gov
Preselection Model The enzyme selectively binds either the α-pyranose or β-pyranose form of the sedoheptulose 7-phosphate substrate. nih.govnih.govIt is proposed that EEVS (ValA) binds the α-pyranose anomer, while the related EVS enzyme binds the β-pyranose anomer, predisposing the substrate for a specific cyclization outcome. nih.gov

ValD Epimerase Functionality

Following the initial cyclization by ValA, the intermediate 2-epi-5-epi-valiolone is acted upon by the epimerase ValD. Biochemical studies have established that ValD catalyzes the epimerization at the C-2 position, converting 2-epi-5-epi-valiolone into its stereoisomer, 5-epi-valiolone. core.ac.uknih.gov This conversion is a common feature in the biosynthetic pathways of several C7-cyclitol-containing natural products. nih.gov

ValD is a large, homodimeric metalloenzyme belonging to the vicinal oxygen chelate (VOC) superfamily. core.ac.uk Its activity is dependent on a divalent metal ion, with studies showing it can bind Fe2+, Mn2+, Ni2+, or Zn2+. core.ac.uk Through site-directed mutagenesis, several active site residues have been identified as critical for its catalytic function, including H44, E107, H315, and E366. core.ac.uk The enzyme exhibits high substrate specificity, acting only on 2-epi-5-epi-valiolone and not on structurally similar compounds. nih.gov

ValK Dehydratase Catalysis

The final step in the formation of the valienone core involves the enzyme ValK. Based on sequence homology, ValK is classified as a sugar epimerase/dehydratase. nih.govcore.ac.uk Its primary role in this pathway is to catalyze the dehydration of 5-epi-valiolone, eliminating a molecule of water to create the C-5/C-6 double bond characteristic of valienone. nih.gov

A significant feature of ValK is that it appears to function without the need for an NAD(P)+ cofactor, which is required by many dehydrogenases and dehydratases. nih.govcore.ac.uk The conserved NAD(P)-binding motif is absent from its amino acid sequence. core.ac.uk This suggests that ValK employs a different catalytic mechanism. While the precise mechanism has not been fully elucidated, it is proposed to be similar to other NAD(P)+-independent sugar epimerases, which may involve a metal-stabilized cis-enediolate intermediate. core.ac.uk However, the lack of significant sequence similarity between ValK and these other known enzymes suggests that ValK may possess a novel catalytic mechanism, highlighting the need for further investigation to identify its active site residues and catalytic strategy. nih.govcore.ac.uk

Enzyme Gene Function Substrate Product Cofactors/Key Features
2-epi-5-epi-valiolone synthase valACyclaseSedoheptulose 7-phosphate2-epi-5-epi-valioloneNAD+, Zn2+ nih.gov
Epimerase valDC-2 Epimerase2-epi-5-epi-valiolone5-epi-valioloneDivalent metal ion (e.g., Fe2+, Mn2+) core.ac.uk
Dehydratase valKDehydratase5-epi-valioloneValienoneLikely NAD(P)+-independent nih.govcore.ac.uk

Metabolic Flux and Downstream Transformation of Valienone 7 Phosphate 2

Pathway Towards GDP-Valienol

The conversion of valienone (B1250258) 7-phosphate(2-) to GDP-valienol involves a series of enzymatic reactions that modify the cyclitol ring and prepare it for subsequent coupling reactions.

ValN-Mediated Reduction to Valienol 7-phosphate(2-)

The first committed step in the formation of GDP-valienol is the reduction of the keto group at C-1 of valienone 7-phosphate(2-). tandfonline.comnih.gov This reaction is catalyzed by ValN, a putative ketoreductase. tandfonline.comnih.gov Based on bioinformatic analyses, ValN is predicted to reduce valienone 7-phosphate(2-) to generate valienol 7-phosphate(2-). tandfonline.com This stereospecific reduction is a critical step in determining the final stereochemistry of the valienol moiety.

ValO Phosphomutase/Phosphatase Activity

Following the reduction by ValN, the resulting valienol 7-phosphate(2-) is believed to be acted upon by ValO. tandfonline.com ValO is a putative bifunctional enzyme with predicted phosphomutase and phosphatase activities. tandfonline.com It is proposed that ValO catalyzes the transfer of the phosphate (B84403) group from the C-7 hydroxyl to the C-1 hydroxyl, yielding valienol 1-phosphate. tandfonline.comnih.gov This intramolecular phosphate migration is a key step in activating the C-1 position for the subsequent nucleotidylation reaction.

ValB-Catalyzed Nucleotidylation to GDP-Valienol

The final step in this branch of the pathway is the conversion of valienol 1-phosphate to GDP-valienol. This reaction is catalyzed by ValB, a nucleotidyltransferase. tandfonline.comnih.govresearchgate.net In vitro studies have demonstrated that ValB utilizes GTP (or ATP) as a substrate to transfer a guanosine (B1672433) diphosphate (B83284) (GDP) moiety to valienol 1-phosphate, forming GDP-valienol. nih.govtandfonline.com This activated form of valienol is then ready to be coupled with the product of the other branch pathway.

Pathway Towards Validamine (B1683471) 7-phosphate(2-)

The second major pathway originating from valienone 7-phosphate(2-) leads to the formation of validamine 7-phosphate(2-), the other essential component of the validoxylamine A core.

ValM (PLP-dependent Aminotransferase)-Catalyzed Transamination to Valienamine (B15573) 7-phosphate(2-)

The key transformation in this pathway is the introduction of an amino group. This is accomplished through a transamination reaction catalyzed by ValM, a putative pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. tandfonline.comtandfonline.com ValM is predicted to catalyze the transfer of an amino group from a donor molecule, likely an amino acid, to the keto group of valienone 7-phosphate(2-). tandfonline.comtandfonline.com This reaction results in the formation of valienamine 7-phosphate(2-). The PLP cofactor is essential for the catalytic mechanism of this class of enzymes, facilitating the transfer of the amino group.

Compound and Enzyme Information

Compound NameAbbreviationRole in Pathway
Valienone 7-phosphate(2-)-Biosynthetic branch point
Valienol 7-phosphate(2-)-Intermediate in GDP-valienol synthesis
Valienol 1-phosphate-Substrate for nucleotidylation
GDP-Valienol-Activated valienol donor
Validamine 7-phosphate(2-)-Acceptor molecule in coupling reaction
Valienamine 7-phosphate(2-)-Precursor to validamine 7-phosphate(2-)
Enzyme NameFunctionCofactor/SubstrateProduct
ValCC7-cyclitol kinaseValienone, ATPValienone 7-phosphate(2-)
ValNKetoreductaseValienone 7-phosphate(2-)Valienol 7-phosphate(2-)
ValOPhosphomutase/PhosphataseValienol 7-phosphate(2-)Valienol 1-phosphate
ValBNucleotidyltransferaseValienol 1-phosphate, GTP/ATPGDP-Valienol
ValMPLP-dependent aminotransferaseValienone 7-phosphate(2-), Amino acid donorValienamine 7-phosphate(2-)

ValN-Mediated Double-Bond Reduction to Validamine 7-phosphate(2-)

The conversion of valienone 7-phosphate(2-) to validamine 7-phosphate(2-) is a critical step in the biosynthesis of validamycin A. This reaction is catalyzed by the enzyme ValN, which has been identified as a putative ketoreductase or dehydrogenase. tandfonline.comnih.gov Bioinformatics analyses predict that ValN facilitates the reduction of a double bond within the valienone 7-phosphate molecule, leading to the formation of the saturated aminocyclitol, validamine 7-phosphate. tandfonline.com This transformation is essential for creating one of the two cyclitol units that will ultimately be joined to form the core of validamycin A. tandfonline.com

The proposed mechanism involves ValN acting on valienone 7-phosphate, which serves as a branch point in the biosynthetic pathway. nih.gov While one branch leads to the formation of GDP-valienol, the other, mediated by enzymes including ValN, generates validamine 7-phosphate. tandfonline.com The zinc-dependent dehydrogenase activity of ValN is thought to be responsible for this reduction, converting the unsaturated precursor into the saturated validamine derivative. nih.gov

Pseudoglycosyltransferase-Mediated Coupling Reactions

A pivotal and unconventional step in the validamycin A biosynthetic pathway is the coupling of two cyclitol units, GDP-valienol and validamine 7-phosphate, to form validoxylamine A 7'-phosphate. This reaction is catalyzed by a class of enzymes known as pseudoglycosyltransferases.

ValL/VldE Role in Validamycin A Assembly

The enzyme responsible for the C-N bond formation between GDP-valienol and validamine 7-phosphate is a pseudoglycosyltransferase designated as ValL or VldE. tandfonline.comnih.gov This enzyme catalyzes a condensation reaction, which is unprecedented for a glycosyltransferase-like protein, as it forms a non-glycosidic C-N linkage. nih.gov The reaction results in the formation of validoxylamine A 7′-phosphate with the retention of the 'anomeric' configuration of the donor cyclitol. nih.gov

Gene inactivation studies have confirmed the essential role of ValL in the biosynthesis of validamycin A. Deletion of the valL gene in Streptomyces hygroscopicus 5008 abolished the production of both validoxylamine A and validamycin A. plos.org Complementation with a functional valL gene restored a significant portion of the wild-type production levels, demonstrating its direct involvement in the synthesis of the validoxylamine A core. plos.org

Homology with Trehalose (B1683222) 6-phosphate Synthase (OtsA)

ValL/VldE exhibits significant sequence homology to trehalose 6-phosphate synthase (OtsA), an enzyme involved in the biosynthesis of trehalose. tandfonline.comnih.gov Specifically, ValL/VldE from Streptomyces hygroscopicus shows approximately 29% identity and 41% similarity to OtsA from Streptomyces coelicolor A3(2). tandfonline.com Despite this similarity, VldE is a dedicated pseudoglycosyltransferase and does not exhibit any trehalose 6-phosphate synthase activity. nih.gov

Subsequent Dephosphorylation to Validoxylamine A

Following the coupling reaction catalyzed by ValL/VldE, the resulting product, validoxylamine A 7'-phosphate, undergoes dephosphorylation to yield validoxylamine A. nih.gov This final step in the formation of the validoxylamine A core is catalyzed by a phosphatase enzyme named VldH. nih.govuniprot.org The action of VldH is sequential to the VldE-catalyzed reaction and is analogous to the dephosphorylation of trehalose 6-phosphate by trehalose 6-phosphate phosphatase (OtsB) in trehalose biosynthesis. nih.gov

Genetic and Regulatory Control of Valienone 7 Phosphate 2 Pathways

Organization of Biosynthetic Gene Clusters (e.g., val cluster)

The genes responsible for the biosynthesis of validamycin A, and consequently valienone (B1250258) 7-phosphate, are clustered together in the genome of producing organisms such as Streptomyces hygroscopicus. This organization is a common feature for secondary metabolite pathways in bacteria, facilitating the coordinated expression of the required enzymes.

In Streptomyces hygroscopicus subsp. jinggangensis 5008, the validamycin biosynthetic gene cluster, referred to as the val cluster, spans a region of approximately 30 to 45 kb. nih.govasm.org This cluster contains a suite of structural genes, designated valA through valN, which are directly involved in the enzymatic steps of the pathway. asm.org For instance, valA encodes a 2-epi-5-epi-valiolone (B1265091) synthase, and valC encodes a C7-cyclitol kinase crucial for the phosphorylation of valienone. ugr.esnih.gov

The val cluster is characterized by subclusters of genes that appear to be transcribed in opposite directions. asm.org For example, the valA-valJ subcluster and the valK-valN subcluster are divergently transcribed. asm.org This arrangement suggests the presence of internal promoter regions that drive the expression of different sets of genes within the cluster. The boundaries of the val cluster have been defined through gene inactivation studies. For instance, inactivation of valO, a gene located downstream of valN, did not affect validamycin A production, indicating it lies outside the core biosynthetic cluster. nih.gov

Functional Genomics and Gene Inactivation Studies

Functional genomics, particularly gene inactivation experiments, have been instrumental in elucidating the roles of individual genes within the val cluster and confirming their necessity for the biosynthesis of valienone 7-phosphate and validamycin A.

Impact of valC Inactivation on Product Formation

The gene valC encodes a C7-cyclitol kinase, an enzyme that catalyzes the phosphorylation of valienone to form valienone 7-phosphate. frontiersin.org Inactivation of the valC gene in S. hygroscopicus has a profound impact on the production of validamycin A. Studies have demonstrated that the disruption of valC completely abolishes the ability of the mutant strain to produce validamycin A. frontiersin.org This finding underscores the essential role of ValC and its product, valienone 7-phosphate, in the biosynthetic pathway. The accumulation of the substrate for ValC, valienone, can be observed in these mutants. nih.gov

Complementation Strategies for Restoring Biosynthesis

To confirm that the loss of production is directly due to the inactivation of a specific gene, complementation experiments are performed. In the case of the valC mutant, the introduction of a functional copy of the valC gene back into the mutant strain restores the biosynthesis of validamycin A. frontiersin.org This is typically achieved by introducing a plasmid carrying the full-length valC gene into the mutant. frontiersin.org The successful restoration of antibiotic production in the complemented mutant provides definitive evidence for the function of the inactivated gene.

Transcriptional Regulation and Global Control Mechanisms

The expression of the val gene cluster is under the control of a complex regulatory network that includes both pathway-specific regulators encoded within the cluster and global regulators that respond to broader cellular signals.

Identification of Regulatory Genes (e.g., valP, valQ, glnR)

Within the val gene cluster, two genes, valP and valQ, have been identified as putative regulatory genes. nih.gov They are predicted to encode a two-component regulatory system, with ValQ acting as a sensor histidine kinase and ValP as a response regulator. nih.govnih.gov Such systems are common in bacteria for sensing and responding to environmental stimuli. caister.com The transcription of both valP and valQ has been observed to increase at higher temperatures (37°C), which correlates with increased validamycin A production, suggesting their role in the thermo-regulation of the pathway. nih.govnih.gov

In addition to the cluster-situated regulators, the global nitrogen regulator, GlnR, has been shown to play a crucial role in controlling validamycin A biosynthesis. nih.govfrontiersin.org GlnR is a pleiotropic regulator that governs nitrogen metabolism in many actinomycetes. frontiersin.org

Promoter Region Analysis and Protein Binding

The regulatory proteins exert their control by binding to specific promoter regions within the val cluster, thereby modulating the transcription of the biosynthetic genes.

DNase I footprinting assays have revealed that GlnR binds to two distinct sites within the intergenic promoter region between the valK and valA genes. nih.gov This finding is significant as it indicates a direct interaction of a global regulator with the biosynthetic gene cluster.

Further investigation into the function of these GlnR binding sites has revealed a novel dual-regulatory mechanism. Binding of GlnR to one site (site I) acts as a repressor of transcription, while its binding to the second site (site II) functions as an activator. nih.gov Site-specific mutagenesis of these binding sites has confirmed their opposing roles. Mutation of the repressor site led to a significant increase in validamycin A production, whereas mutation of the activator site resulted in a decrease. nih.gov This demonstrates that GlnR can act as both a positive and negative regulator of validamycin biosynthesis by binding to different locations within the same promoter region. nih.gov

While the binding sites for GlnR have been identified, the precise DNA sequences that ValP and ValQ recognize and bind to are not as well characterized. However, their identity as a two-component system strongly suggests that ValP, upon phosphorylation by ValQ, binds to specific promoter sequences within the val cluster to control the expression of the biosynthetic genes in response to environmental signals.

Bioinformatic Approaches for Pathway Elucidation

The elucidation of the biosynthetic pathway of Valienone 7-phosphate(2-), a key intermediate in the formation of potent aminocyclitol antibiotics like validamycin, has been significantly accelerated by a suite of powerful bioinformatic tools and computational methodologies. These approaches have enabled researchers to identify and characterize the genetic blueprint and regulatory mechanisms governing the production of this important compound in microorganisms, primarily of the genus Streptomyces.

At the heart of this bioinformatic exploration is the analysis of the validamycin biosynthetic gene cluster (val cluster) from Streptomyces hygroscopicus. The initial identification of this gene cluster was a critical step, often guided by comparative genomics. For instance, the gene acbC from the acarbose (B1664774) biosynthetic cluster, which codes for a 2-epi-5-epi-valiolone synthase, was used as a heterologous probe to locate the homologous valA gene and, consequently, the entire val cluster in S. hygroscopicus. nih.gov This homology-based approach underscores the power of comparative genomics in uncovering biosynthetic pathways for related natural products. nih.govkoreascience.kr

Once a candidate gene cluster is identified, a variety of bioinformatic tools are employed to dissect its components and predict the functions of the encoded enzymes. A fundamental step in this process is gene prediction, for which programs like GeneMark S are utilized. juniperpublishers.com This tool helps in identifying the open reading frames (ORFs) within the sequenced DNA, providing the initial list of potential genes involved in the pathway. juniperpublishers.com

Following gene prediction, functional annotation is performed by comparing the predicted protein sequences against comprehensive public databases such as GenBank , UniProt , and the Kyoto Encyclopedia of Genes and Genomes (KEGG) . juniperpublishers.comnih.gov Sequence alignment tools like CLUSTAL are instrumental in comparing the deduced amino acid sequences of the val genes with those of characterized enzymes, revealing significant homologies that suggest function. koreascience.kr For example, the protein ValC shows homology to kinases, leading to the accurate prediction of its role in phosphorylating pathway intermediates. nih.gov Similarly, ValM, a putative aminotransferase, was identified through its similarity to known pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferases. tandfonline.com

The analysis of protein families and domains, using databases such as Pfam and InterPro , provides deeper insights into the specific catalytic activities of the enzymes. nih.gov These resources help in identifying conserved domains and motifs that are characteristic of certain enzyme superfamilies, such as the sugar phosphate (B84403) cyclases to which ValA belongs. nih.gov Bioinformatic analysis has been crucial in distinguishing the substrate specificities of different kinases in the validamycin and acarbose pathways, explaining the divergence of these two biosynthetic routes from a common intermediate. nih.gov

Furthermore, sophisticated software suites like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are employed for the comprehensive analysis of secondary metabolite biosynthetic gene clusters. nih.govmdpi.com antiSMASH can identify the boundaries of the gene cluster, predict the type of natural product synthesized, and annotate the genes within the cluster based on a curated database of known biosynthetic enzymes. nih.govmdpi.com

To understand the three-dimensional structure and enzyme-substrate interactions, computational modeling techniques such as molecular docking are applied. juniperpublishers.commdpi.com This in silico approach allows researchers to predict how a substrate, such as valienone, might bind to the active site of an enzyme. For instance, docking studies have been used to investigate the interaction between valienone-7-phosphate and the unannotated gene product of gene12 in the val cluster, providing hypotheses about its function. juniperpublishers.com

The integration of genomic and transcriptomic data provides a more dynamic view of the pathway. By comparing the gene expression profiles of S. hygroscopicus under different conditions (e.g., varying temperatures), researchers can identify regulatory genes that control the transcription of the val cluster and thus modulate the production of validamycin. nih.gov This has led to the identification of SARP-family regulatory genes that positively influence the thermo-regulated biosynthesis of validamycin. nih.gov

The following table summarizes some of the key genes in the Valienone 7-phosphate(2-) pathway and their bioinformatically predicted functions:

GenePredicted FunctionBioinformatic Evidence
valA 2-epi-5-epi-valiolone synthaseHomology to AcbC nih.gov
valB Putative adenyltransferaseSequence similarity to adenyltransferases nih.gov
valC KinaseHomology to AcbM and other kinases nih.govnih.gov
valD EpimeraseSimilarity to glyoxalase I and involvement in epimerization tandfonline.com
valK Epimerase/DehydrataseSequence analysis nih.gov
valM AminotransferaseHomology to PLP-dependent aminotransferases tandfonline.com
valN ReductaseSequence analysis nih.gov

Advanced Methodologies for Valienone 7 Phosphate 2 Research

Analytical Techniques for Intermediate Detection and Quantification

The elucidation of the role of valienone (B1250258) 7-phosphate(2-) relies on a combination of powerful analytical techniques capable of separating complex biological mixtures and providing detailed structural information on specific molecules.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of intermediates in microbial fermentation broths. nih.gov For phosphorylated compounds like valienone 7-phosphate(2-), which lack strong native chromophores for UV detection, specific HPLC methods are employed. Ion-pair reversed-phase HPLC is a common approach, where a reagent is added to the mobile phase to form a neutral ion pair with the charged phosphate (B84403) group, allowing for separation on a non-polar stationary phase like C18. nih.govnih.gov Anion-exchange chromatography can also be used, which separates molecules based on their net negative charge. cerealsgrains.org

To enhance detection sensitivity, pre-column or post-column derivatization is often utilized. Reagents like o-phthalaldehyde (B127526) (OPA) can be used to react with primary amine functionalities if present in related pathway intermediates, rendering them fluorescent and easily detectable. researchgate.net While valienone 7-phosphate(2-) itself lacks a primary amine, this technique is crucial for quantifying related aminocyclitols in the pathway, providing indirect evidence of metabolic flux.

Table 1: Representative HPLC Parameters for Analysis of Validamycin Pathway Intermediates This table is a composite representation of typical methods used for analyzing related compounds.

ParameterValue/TypePurpose
Column Reversed-Phase C18 (e.g., Agilent ZORBAX SB-C18)Separation based on hydrophobicity. nih.gov
Mobile Phase 5 mM Sodium Phosphate Buffer-Methanol (98:2, v/v)Aqueous buffer system suitable for polar analytes. nih.gov
Flow Rate 0.6 mL/minControls the speed of separation and analysis time. nih.gov
Detection UV Absorbance (210 nm) / Photodiode Array (PDA)General detection for compounds with some UV absorbance. nih.gov
Derivatization o-Phthalaldehyde (OPA)Enhances detection of amine-containing intermediates via fluorescence. researchgate.net

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of biosynthetic intermediates. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like valienone 7-phosphate(2-). In vitro enzymatic assays using the kinase ValC, which phosphorylates valienone, have been used to generate and identify valienone 7-phosphate. nih.govnih.gov ESI-MS analysis of the product in negative ion mode shows a prominent pseudomolecular ion at m/z 253 [M-H]⁻, which directly corresponds to the molecular weight of monophosphorylated valienone (MW=254). nih.gov

Tandem mass spectrometry (MS/MS) provides further structural proof. By selecting the parent ion (m/z 253) and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. The fragmentation pattern can help confirm the core structure and the presence of the phosphate moiety. In studies of the complete validamycin A molecule, MS/MS experiments clearly show sequential fragmentation, yielding ions corresponding to validoxylamine A and then validamine (B1683471), confirming the connectivity of the entire structure. nih.gov

Table 2: ESI-MS Data for Valienone 7-phosphate(2-)

CompoundIonization ModeObserved IonFormulaCalculated MassSource
Valienone 7-phosphateESI-[M-H]⁻C₇H₉O₇P254.11 g/mol nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure and stereochemistry of a molecule in solution. The phosphorylation of valienone to valienone 7-phosphate is confirmed by comparing the NMR spectra of the substrate and the product. nih.gov

¹H NMR analysis reveals a significant shift in the signals corresponding to the protons on the carbon bearing the newly added phosphate group. For valienone 7-phosphate, the C-7 methylene (B1212753) proton signal changes from a complex AB spin system in valienone to a distinct doublet in the phosphorylated product due to coupling with the phosphorus atom (³JH-7,P ≈ 7 Hz). nih.gov

Furthermore, heteronuclear correlation spectroscopy provides definitive evidence of connectivity. A ¹H-³¹P Correlation Spectroscopy (COSY) experiment shows a direct correlation between the C-7 protons and the phosphorus signal, unequivocally confirming that phosphorylation occurs at the C-7 hydroxyl group. nih.govwiley-vch.de ¹³C NMR spectra complement this data by showing shifts in the carbon resonances, particularly at C-7, upon phosphorylation. wiley-vch.de

Table 3: Key ¹H NMR Chemical Shift Data for Valienone vs. Valienone 7-phosphate (Spectra recorded in D₂O)

ProtonValienone (δ ppm)Valienone 7-phosphate (δ ppm)Key Observation
H-7 4.29, 4.38 (AB system)4.52 (d)Shift and change in multiplicity confirms phosphorylation at C-7. nih.gov

Isotopic Labeling and Metabolic Tracing Experiments

Metabolic tracing using stable isotopes is a dynamic approach to delineate biosynthetic pathways by tracking the flow of atoms from precursors into final products. bitesizebio.comnih.gov

Feeding experiments using isotopically labeled compounds are fundamental to confirming the sequence of a biosynthetic pathway. acs.orgresearchgate.net In the study of validamycin A, cultures of Streptomyces hygroscopicus var. limoneus are fed with potential precursors labeled with heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov The final product, validamycin A, is then isolated and analyzed by NMR or MS to detect the presence and location of the label. acs.org

These studies have demonstrated that D-sedoheptulose 7-phosphate is the initial C₇ precursor that cyclizes to form 2-epi-5-epi-valiolone (B1265091). nih.gov More proximately, feeding experiments with [1-¹³C]-valienone have shown its efficient incorporation into both cyclitol moieties of validamycin A. acs.org This confirms that valienone is a key intermediate that serves as a building block for both the validamine and valienamine (B15573) portions of the final antibiotic. The analysis is performed using ¹³C NMR, where the signals for the labeled carbons appear significantly enhanced. acs.org

Beyond qualitative confirmation, the efficiency of precursor incorporation can be quantified to assess its specificity and position in the pathway. This is typically done by comparing the signal intensity of the enriched carbons in the ¹³C NMR spectrum of the labeled product to that of an unlabeled standard. acs.org

In a key experiment, when [1-¹³C]-valienone was fed to the producing organism, the subsequent ¹³C NMR analysis of the isolated validamycin A revealed a 46% specific ¹³C-incorporation into the C-1 and C-1' carbons combined. acs.org This high level of incorporation strongly supports its role as a direct and specific precursor. Similarly, other intermediates have been tested to map their relative positions in the pathway. The results of these feeding experiments have been crucial in piecing together the complex biosynthetic route to validamycin A, where valienone and its phosphorylated derivative, valienone 7-phosphate, play a central role. nih.govacs.org

Table 4: Isotopic Labeling Experiments for Validamycin A Biosynthesis

Labeled Precursor FedIsotopeAnalytical MethodResultConclusion
D-sedoheptulose 7-phosphate¹³C¹³C NMRSpecific incorporation into validamycin A. nih.govresearchgate.netConfirmed as the initial C₇ precursor. nih.gov
2-epi-5-epi-valiolone²H, ¹³C²H NMR, ¹³C NMR, SIM-MSSpecific incorporation into both cyclitol moieties of validamycin A. nih.govacs.orgIdentified as the initial cyclization product. nih.gov
[1-¹³C]-Valienone¹³C¹³C NMR, SIM-MS46% specific incorporation into C-1 and C-1' of validamycin A. acs.orgConfirmed as a specific, advanced intermediate. acs.org
[7-³H]-Validone³HLiquid ScintillationEfficient incorporation into only the reduced cyclitol moiety of validamycin A. acs.orgConfirmed as a specific precursor to the validamine moiety. acs.org

Enzymatic Assays and Kinetic Characterization

Elucidating the function of enzymes that synthesize or modify Valienone 7-phosphate(2-), such as the C7-cyclitol kinase ValC, requires robust and sensitive assay methods. These assays are fundamental for determining enzyme activity and quantifying kinetic parameters.

Coupled Spectrophotometric Assays

A widely used method for characterizing kinases like ValC is the coupled spectrophotometric assay. This continuous assay indirectly measures the kinase activity by linking the production of adenosine (B11128) diphosphate (B83284) (ADP) to the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which can be monitored by the decrease in absorbance at 340 nm. springernature.comnih.gov

The principle involves a cascade of enzymatic reactions. The primary reaction is the phosphorylation of valienone by the kinase (e.g., ValC), using adenosine triphosphate (ATP) and producing Valienone 7-phosphate(2-) and ADP. springernature.comnih.gov The ADP generated is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) into pyruvate. Subsequently, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, a process that consumes NADH. springernature.comnih.gov The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the kinase's activity.

A typical reaction mixture for a ValC coupled assay includes:

Tris-HCl buffer (pH 7.6)

Magnesium chloride (MgCl₂)

Ammonium chloride (NH₄Cl)

ATP

Phosphoenolpyruvate (PEP)

NADH

A commercial mix of pyruvate kinase and lactate dehydrogenase (PK/LDH)

The substrate (valienone) nih.gov

This method offers the advantage of continuous monitoring, allowing for real-time measurement of enzyme kinetics. However, it is susceptible to interference from contaminants in the assay components, which can lead to inaccurate estimations of enzyme activity. mdpi.com Careful controls and high-purity reagents are therefore essential.

Radiometric Assays for Enzyme Activity

Radiometric assays are considered the "gold standard" for quantifying protein kinase activity due to their high sensitivity, direct measurement, and low background. nih.govjmb.or.kr This method involves the use of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP, to track the transfer of the terminal phosphate group to the substrate. nih.govrevvity.com

For an enzyme like ValC, the assay would involve incubating the purified enzyme with valienone and [γ-³²P]ATP. The reaction mixture would typically contain:

A suitable buffer (e.g., HEPES)

A divalent cation (e.g., MgCl₂)

The kinase (ValC)

The substrate (valienone)

[γ-³²P]ATP nih.gov

After incubation, the reaction is stopped, and the radiolabeled product, Valienone 7-[³²P]phosphate(2-), is separated from the unreacted [γ-³²P]ATP. This separation can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate while allowing the negatively charged ATP to be washed away. jmb.or.krnih.gov The amount of radioactivity incorporated into the substrate is then quantified using a phosphorimager or scintillation counter. nih.govnih.gov This allows for the calculation of the enzyme's specific activity, typically expressed in nanomoles of phosphate transferred per minute per milligram of enzyme. springernature.comnih.gov

Determination of Kinetic Parameters (K_m, V_max, k_cat)

Understanding the efficiency and substrate affinity of an enzyme is crucial. The Michaelis-Menten kinetic parameters, namely the Michaelis constant (K_m), maximum velocity (V_max), and the catalytic constant (k_cat), are determined from initial velocity data obtained at varying substrate concentrations. enzyme-modifier.ch

Using the coupled spectrophotometric assay, for instance, the initial rates of reaction are measured at different concentrations of valienone while keeping the ATP concentration saturated. nih.gov The data are then fitted to the Michaelis-Menten equation to determine K_m and V_max. The k_cat, or turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, is calculated from V_max and the total enzyme concentration. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for ValC with Different Substrates This interactive table provides a summary of kinetic data for the C7-cyclitol kinase, ValC, with valienone and a related substrate, validone (B1261251). The data highlights the enzyme's substrate preference and catalytic efficiency.

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (mM⁻¹s⁻¹)
Valienone0.0193.5180
Validone0.0267.3286
Data sourced from Minagawa et al. (2007). nih.gov

Protein Expression, Purification, and Crystallization for Structural Studies

To understand the three-dimensional structure of enzymes that interact with Valienone 7-phosphate(2-), large quantities of pure, homogenous, and stable protein are required. This is a prerequisite for techniques like X-ray crystallography. researchgate.netnih.gov

The gene encoding the target enzyme, for example, valC, is often cloned into an expression vector, such as pET28a, which may include a tag (e.g., a polyhistidine-tag or His-tag) to facilitate purification. springernature.comspringernature.com This recombinant plasmid is then introduced into a suitable expression host, commonly Escherichia coli BL21(DE3). springernature.comspringernature.com Protein expression is induced, often by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG). springernature.com

Following expression, the cells are harvested and lysed. The tagged protein is then purified from the cell lysate using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is typically used. springernature.comumn.edu The protein binds to the resin, while other cellular proteins are washed away. The purified protein is then eluted using a high concentration of imidazole. umn.eduhuji.ac.il Further purification steps, such as size-exclusion chromatography, may be necessary to achieve the high level of purity required for crystallization. springernature.com

Crystallization is the process of forming a well-ordered, three-dimensional lattice of the protein, which is essential for X-ray diffraction studies. nih.govcsic.es For protein-ligand complexes, such as an enzyme with Valienone 7-phosphate(2-), co-crystallization is a common strategy. huji.ac.iliucr.org This involves mixing the purified protein with its ligand before setting up crystallization trials.

The hanging drop or sitting drop vapor diffusion methods are widely used for protein crystallization. csic.esmt.com In this technique, a drop containing the protein-ligand solution mixed with a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant solution. mt.com Water slowly diffuses from the drop to the reservoir, increasing the concentration of both the protein and precipitant, which can lead to the formation of crystals. iucr.orgmt.com

The crystallization of proteins, particularly those that bind phosphorylated ligands like Valienone 7-phosphate(2-), can be challenging. The presence of the phosphate group can influence solubility and interactions. acs.org Screening a wide range of conditions, including different precipitants (e.g., polyethylene (B3416737) glycols, salts), pH, temperature, and additives, is often necessary to find optimal crystallization conditions. umn.eduiucr.orgnih.gov

In Silico Modeling and Predictive Analysis

Computational approaches, or in silico modeling, provide powerful tools to complement experimental studies of Valienone 7-phosphate(2-) and its associated enzymes. These methods can predict protein structures, simulate molecular interactions, and offer insights into reaction mechanisms. nih.govreading.ac.uknih.gov

Homology Modeling: When an experimental structure of a target enzyme is unavailable, a three-dimensional model can be built based on its amino acid sequence and its similarity to a protein of known structure (a template). researchgate.netuni-bonn.de For instance, the structure of a C7-cyclitol kinase could be modeled using the known structures of other kinases as templates. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand, such as Valienone 7-phosphate(2-), when it binds to a protein to form a stable complex. nih.govjuniperpublishers.com Docking algorithms explore various binding poses and use scoring functions to rank them, providing insights into the binding mode and affinity. This can help identify key amino acid residues involved in substrate recognition and binding. juniperpublishers.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, revealing conformational changes and the stability of interactions. mdpi.comnumberanalytics.com By simulating the movements of atoms in the system, researchers can study how the enzyme and substrate interact, how the substrate is positioned for catalysis, and the role of solvent molecules. numberanalytics.comphysiology.org This can help elucidate the enzyme's catalytic mechanism at an atomic level. mdpi.comnih.gov

Predictive Analysis of Biosynthetic Pathways: In silico analysis of entire gene clusters, like the one for validamycin biosynthesis, can help predict the function of uncharacterized enzymes. juniperpublishers.comd-nb.infonih.gov By comparing gene sequences to databases of known enzymes, researchers can hypothesize the roles of different proteins in the pathway, including those that synthesize, modify, or transport Valienone 7-phosphate(2-). jmb.or.krd-nb.info This predictive approach guides further experimental validation.

Synthetic Biology and Metabolic Engineering Applications of Valienone 7 Phosphate 2 Pathways

Rational Design of Engineered Biosynthetic Pathways

The rational design of artificial biosynthetic pathways is a cornerstone of metabolic engineering, enabling the production of desired chemicals. sjtu.edu.cn This approach involves a deep understanding of physical, chemical, and biological principles to construct novel metabolic routes. sjtu.edu.cn In the context of valienone (B1250258) 7-phosphate(2-), this begins with the precursor sedoheptulose (B1238255) 7-phosphate. tandfonline.comnih.gov The enzyme 2-epi-5-epi-valiolone (B1265091) synthase catalyzes the conversion of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, the common precursor for all C7N aminocyclitol natural products. nih.gov

From this point, the pathway can diverge. In the validamycin biosynthesis pathway, 2-epi-5-epi-valiolone is epimerized to 5-epi-valiolone (B1265255), which is then dehydrated to form valienone. nih.gov The subsequent phosphorylation of valienone by the kinase ValC yields valienone 7-phosphate. nih.govresearchgate.net Understanding these natural enzymatic steps is crucial for designing engineered pathways. tandfonline.com For instance, knowledge of the enzymes involved allows for their selection and assembly in a heterologous host to create an artificial pathway for a specific product. sjtu.edu.cn However, a significant challenge in rational design is that the engineered pathways often exhibit low efficiency. sjtu.edu.cn

Heterologous Expression Systems for Pathway Reconstruction

The reconstruction of biosynthetic pathways for compounds like valienone 7-phosphate(2-) derivatives often relies on heterologous expression systems. nih.gov These systems involve expressing the genes encoding the necessary enzymes in a host organism that does not naturally produce the compound. nih.gov Common hosts for this purpose include bacteria like Escherichia coli and filamentous fungi such as Streptomyces species. sjtu.edu.cnnexusacademicpublishers.com

Streptomyces hygroscopicus, the natural producer of the C7N aminocyclitol validamycin, has been a key organism for this research. researchgate.netnih.gov Its genetic manipulation has enabled the production of novel compounds. nih.gov For example, engineered S. hygroscopicus has been used to produce β-valienamine, a valuable derivative. researchgate.netnih.gov

The choice of expression system is critical and can be influenced by factors such as protein folding, post-translational modifications, and the potential for high-level production. nih.govnexusacademicpublishers.com While E. coli is a workhorse for heterologous expression, filamentous fungi like Aspergillus nidulans and Trichoderma reesei are also utilized, particularly for enzymes from other fungi. mdpi.com The functional characterization of the expressed enzymes is often a necessary step, and this can be challenged by low activity in the heterologous host. nih.gov

Strategies for Enhanced Production of Valienone 7-phosphate(2-)

Several metabolic engineering strategies can be employed to enhance the production of valienone 7-phosphate(2-) and its derivatives. These strategies often focus on optimizing the host's metabolism to channel more precursors towards the desired product. nih.gov

Key strategies include:

Eliminating Competing Pathways: Metabolic flux can be redirected towards the desired product by knocking out or downregulating genes in competing biosynthetic pathways. nih.gov This prevents the diversion of common precursors into unwanted byproducts.

Optimizing Enzyme Expression and Activity: The efficiency of the engineered pathway can be improved by optimizing the expression levels of the biosynthetic enzymes. This can involve using strong promoters and ensuring proper protein folding and function in the heterologous host. sjtu.edu.cn Furthermore, protein engineering can be used to improve the catalytic activity of key enzymes. nih.gov

Diversification of C7N Aminocyclitol Structures via Pathway Manipulation

Manipulation of the valienone 7-phosphate(2-) pathway provides a powerful tool for creating a diverse range of C7N aminocyclitol structures. tandfonline.com By introducing, deleting, or modifying enzymes within the pathway, researchers can generate novel "artificial" natural products. tandfonline.comtandfonline.com

For instance, the inactivation of the valN gene in S. hygroscopicus 5008, which is involved in a reduction step in validamycin biosynthesis, led to the accumulation of two new secondary metabolites: 1,1′-bis-valienamine and validienamycin. nih.govgoogle.com This demonstrates how targeted gene knockout can lead to the production of novel compounds. google.com

Furthermore, the divergent nature of the pathway from 2-epi-5-epi-valiolone presents opportunities for diversification. tandfonline.com In some pathways, this intermediate is phosphorylated, while in others it is epimerized. nih.gov By controlling which of these enzymatic steps occurs, the final product can be altered.

Engineering for Novel Analog Production (e.g., β-valienamine)

A significant application of engineering the valienone 7-phosphate(2-) pathway is the production of novel and valuable analogs, such as β-valienamine. researchgate.netnih.gov β-valienamine is a potent inhibitor of β-glycosidases and a promising therapeutic agent. researchgate.net

Introduction of Heterologous Aminotransferases

The direct biosynthesis of β-valienamine from valienone can be achieved by introducing a heterologous aminotransferase. researchgate.netsjtu.edu.cn This strategy bypasses several steps in the natural validamycin pathway.

Researchers have successfully screened and identified aminotransferases capable of converting valienone to β-valienamine. sjtu.edu.cnresearchgate.net One such enzyme is BtrR from Bacillus circulans. researchgate.net When the gene encoding BtrR was introduced into a valienone-accumulating mutant of S. hygroscopicus 5008, the engineered strain produced β-valienamine. researchgate.netnih.gov Another aminotransferase, WecE from E. coli, was also identified and subsequently engineered to improve its activity for converting valienone to valienamine (B15573). sjtu.edu.cnacs.org

Table 1: Heterologous Aminotransferases for β-Valienamine and Valienamine Production
EnzymeSource OrganismSubstrateProductEngineered HostTiterReference
BtrRBacillus circulansValienoneβ-ValienamineStreptomyces hygroscopicus 5008 mutant20 mg/L researchgate.netnih.gov
WecE (engineered mutant VarB)Escherichia coliValienoneValienamineStreptomyces hygroscopicus 50080.52 mg/L acs.org
WecE (engineered mutant M3)Escherichia coliValienoneValienamineStreptomyces hygroscopicus 50082.6 mg/L acs.org

Redirecting Metabolic Flux through Gene Replacement

To enhance the production of novel analogs like β-valienamine, it is often necessary to redirect metabolic flux by disrupting the native biosynthetic pathway. Gene replacement is a key technique to achieve this.

In the context of β-valienamine production, the valC gene, which encodes the kinase that phosphorylates valienone to valienone 7-phosphate, was knocked out in S. hygroscopicus. researchgate.net This knockout mutant accumulated valienone, the direct precursor for the heterologous aminotransferase. By preventing the further conversion of valienone down the native validamycin pathway, the metabolic flux is redirected towards the production of β-valienamine when the aminotransferase gene is also present. researchgate.netresearchgate.net This strategy of combining gene knockout with the introduction of a heterologous enzyme is a powerful approach in metabolic engineering.

Chemoenzymatic Synthesis of Valienone 7-phosphate(2-) and Derivatives

The convergence of chemical synthesis and enzymatic catalysis, known as chemoenzymatic synthesis, provides a powerful strategy for producing complex molecules like Valienone 7-phosphate(2-) and its derivatives. nih.govsemanticscholar.org This approach leverages the stereo- and regioselectivity of enzymes to overcome challenges inherent in purely chemical routes, such as the management of multiple chiral centers. sjtu.edu.cnresearchgate.net

The synthesis of Valienone 7-phosphate(2-) is a key step in the biosynthesis of validamycin A, a widely used antifungal agent. nih.govtandfonline.com The core of this process involves the specific phosphorylation of the valienone scaffold. Valienone itself is typically formed through a biosynthetic pathway starting from sedoheptulose 7-phosphate, which undergoes cyclization and subsequent enzymatic modifications, including epimerization and dehydration, to yield the valienone intermediate. tandfonline.comacs.org

The critical enzymatic step to produce Valienone 7-phosphate(2-) is the ATP-dependent phosphorylation of valienone. This reaction is catalyzed by ValC, a C7-cyclitol kinase discovered in the validamycin A biosynthetic gene cluster from Streptomyces hygroscopicus. researchgate.netnih.govtandfonline.com This enzyme exhibits high specificity, phosphorylating valienone at the C-7 hydroxyl group, but does not act on related cyclitols like 2-epi-5-epi-valiolone or 5-epi-valiolone. nih.govresearchgate.net

Detailed findings from in vitro characterization have elucidated the specific function of ValC. The enzyme was expressed in E. coli, purified, and its activity confirmed by incubating it with chemically synthesized valienone and ATP. nih.gov The product, valienone 7-phosphate, was definitively characterized using mass spectrometry and NMR, with 31P COSY experiments confirming the phosphorylation site at the C-7 hydroxyl group. nih.gov

Table 1: Enzymatic Synthesis of Valienone 7-phosphate(2-)
EnzymeSubstrateProductCofactorSource Organism (Gene)Reference
ValC (C7-Cyclitol Kinase)ValienoneValienone 7-phosphate(2-)ATPStreptomyces hygroscopicus (valC) researchgate.netnih.govtandfonline.comresearchgate.net

The chemoenzymatic approach extends to the synthesis of various derivatives from both valienone and its phosphorylated form, Valienone 7-phosphate(2-). These derivatives are important for developing new bioactive compounds and as building blocks for pharmaceuticals. researchgate.netacs.org

For instance, valienone can be directly converted into the valuable aminocyclitol β-valienamine through a transamination reaction. sjtu.edu.cn This has been achieved using aminotransferases such as BtrR from Bacillus circulans, which stereospecifically converts the carbonyl group of valienone into an amino group, yielding β-valienamine with high optical purity. sjtu.edu.cnresearchgate.net

Valienone 7-phosphate(2-) serves as a branch point for further enzymatic modifications. One pathway involves the reduction of the ketone by a putative ketoreductase (ValN) to form valienol 7-phosphate. tandfonline.com Another key transformation is the conversion to valienamine 7-phosphate, catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase ValM. tandfonline.com This enzymatic step introduces a nitrogen atom, a crucial feature of many C7N aminocyclitol natural products. tandfonline.com Subsequent enzymatic steps can further modify these derivatives, for example, the conversion of valienol 7-phosphate to valienol 1-phosphate, a precursor for GDP-valienol. scispace.comtandfonline.com

Future Perspectives and Research Avenues

Discovery of Novel Enzymes and Metabolic Pathways Related to Valienone (B1250258) 7-phosphate(2-)

The biosynthesis of C7N-aminocyclitols, for which Valienone 7-phosphate(2-) is a key intermediate, involves a series of unique enzymatic reactions. While the core pathway has been outlined, ongoing research continues to reveal novel biocatalysts and alternative metabolic routes.

A significant area of discovery is the characterization of enzymes with previously unknown or poorly understood functions within these pathways. For instance, the enzyme ValC, identified in the validamycin A biosynthetic gene cluster, was characterized as a new type of C7-cyclitol kinase. nih.gov Unlike the homologous AcbM kinase in the acarbose (B1664774) pathway which phosphorylates 2-epi-5-epi-valiolone (B1265091), ValC specifically phosphorylates valienone and validone (B1261251), highlighting a key divergence between the two pathways. nih.govresearchgate.net This discovery confirmed that two different enzymatic routes can lead to the formation of the valienamine (B15573) moiety. nih.gov

Another critical discovery was the function of pseudoglycosyltransferases, such as VldE (also known as ValL). This enzyme catalyzes an unprecedented non-glycosidic C–N bond formation, linking the GDP-activated cyclitol donor (GDP-valienol) with an aminocyclitol acceptor (validamine 7-phosphate). acs.orgtandfonline.comnih.gov This reaction is a crucial step in assembling the core structure of validoxylamine A, a precursor to validamycin A. acs.orgnih.gov The characterization of ValB as an unsaturated carbasugar nucleotidyltransferase, which converts valienol 1-phosphate to NDP-valienol, further expanded the known enzymatic repertoire, providing a new tool for the chemoenzymatic synthesis of carbohydrate mimetics. nih.gov

Modern "genomic enzymology" approaches, utilizing tools like sequence similarity networks (SSNs), are accelerating the discovery of new enzymes. nih.gov By analyzing genome context and protein family relationships, researchers can predict and then experimentally verify the functions of uncharacterized enzymes within biosynthetic gene clusters, promising to uncover more novel catalysts related to Valienone 7-phosphate(2-) metabolism. nih.govbeilstein-institut.de

Table 1: Key Enzymes in Pathways Involving Valienone 7-phosphate(2-) and its Precursors

Enzyme NameGene Name(s)FunctionOrganismReference(s)
2-epi-5-epi-valiolone synthasevalAConverts D-sedoheptulose 7-phosphate to 2-epi-5-epi-valioloneStreptomyces hygroscopicus nih.govcore.ac.uk
C7-Cyclitol KinasevalCPhosphorylates valienone to Valienone 7-phosphateStreptomyces hygroscopicus nih.gov
Valienol 1-phosphate NucleotidyltransferasevalBCatalyzes the conversion of valienol 1-phosphate to NDP-valienolStreptomyces hygroscopicus nih.govnih.gov
PseudoglycosyltransferasevldE / valLCatalyzes non-glycosidic C-N bond formation to produce validoxylamine A 7′-phosphateStreptomyces hygroscopicus acs.orgnih.gov
Zinc-dependent DehydrogenasevalNReduces the unsaturated pseudosugar to a saturated oneStreptomyces hygroscopicus nih.govresearchgate.net

Elucidation of Remaining Unknown Steps in Aminocyclitol Biosynthesis

Despite significant progress, several steps in the biosynthesis of aminocyclitols remain enigmatic. The pathway leading to validamycin A, which proceeds through Valienone 7-phosphate(2-), contains steps that are proposed but not yet biochemically verified. For example, the precise enzyme responsible for the dehydration reaction that converts 5-epi-valiolone (B1265255) into valienone has not been definitively identified. nih.gov

Furthermore, the conversion of Valienone 7-phosphate(2-) to valienol 1-phosphate, a substrate for the nucleotidyltransferase ValB, is another area requiring clarification. It is postulated to involve a stereoselective reduction of the C-1 ketone followed by a phosphate (B84403) group transfer from C-7 to C-1. nih.gov This transfer may be catalyzed by a phosphohexomutase-like enzyme, possibly ValO, but this remains to be experimentally proven. nih.gov

Research into the biosynthesis of other aminocyclitols also reveals knowledge gaps that could inform the study of Valienone 7-phosphate(2-)-related pathways. In hygromycin A biosynthesis, the mechanism for the formation of a unique C-4 and C-5 methylene (B1212753) bridge on the aminocyclitol ring is still undetermined, although methionine has been identified as the carbon source. nih.govbeilstein-journals.org The complete elucidation of these unknown steps is crucial for a comprehensive understanding of aminocyclitol metabolism and for harnessing these pathways for synthetic biology applications. nih.gov

Advanced Metabolic Engineering for Industrial-Scale Production

The industrial demand for aminocyclitol-derived products, such as the antifungal agent validamycin A and the antidiabetic drug precursor valienamine, has driven extensive research into metabolic engineering of producer strains, primarily Streptomyces hygroscopicus. h1.coacs.org The goal is to enhance yield and productivity, making production more economically viable. ebsco.com

Several advanced strategies have proven successful. One approach is the amplification of the entire biosynthetic gene cluster. By integrating a DNA amplification system into S. hygroscopicus 5008, researchers created strains with multiple copies of the val gene cluster, leading to a 34% increase in validamycin A production in shake flask fermentations. nih.govresearchgate.net

Another powerful strategy involves the manipulation of regulatory networks. Deletion of genes encoding γ-butyrolactone (GBL) receptors, which are involved in feedback inhibition of secondary metabolism, has dramatically increased yields. A double deletion mutant of shbR1 and shbR3 in an industrial S. hygroscopicus strain enhanced validamycin A production by 26%, achieving a titer of 24 g/L and a productivity of 9.7 g/L/day, the highest reported values to date. h1.conih.gov

More targeted approaches include the creation of novel shunt pathways. To produce the high-value compound valienamine directly, researchers engineered a synthetic pathway in S. hygroscopicus. acs.org They identified and evolved an aminotransferase enzyme (WecE from E. coli) that could directly convert the intermediate valienone into valienamine, bypassing the subsequent steps of validamycin synthesis and degradation. acs.org These rational engineering strategies, which focus on precursor supply, pathway regulation, and the introduction of novel enzymatic steps, are paving the way for the industrial-scale production of these valuable compounds. researchgate.netmdpi.com

Table 2: Metabolic Engineering Strategies for Enhanced Production

StrategyTargetHost OrganismOutcomeReference(s)
Tandem Amplification of Gene Clusterval gene clusterStreptomyces hygroscopicus 500834% increase in validamycin A titer nih.govresearchgate.net
Deletion of Regulatory Genesγ-butyrolactone receptor genes (shbR1/shbR3)Streptomyces hygroscopicus 500826-55% increase in validamycin A production; titer of 24 g/L h1.conih.gov
Engineered Shunt PathwayIntroduction of an engineered aminotransferase (VarB)Streptomyces hygroscopicus 5008Direct production of valienamine from valienone acs.org

Exploration of Ecological Roles and Distribution of Valienone 7-phosphate(2-)-Related Metabolites

Valienone 7-phosphate(2-) is an intracellular biosynthetic intermediate, so its ecological role is expressed through the final products derived from it, such as validamycin A. These metabolites are primarily produced by soil-dwelling bacteria of the genus Streptomyces, including S. hygroscopicus var. jinggangensis and S. hygroscopicus var. limoneus. nih.govcore.ac.uk Actinomycetes are renowned for their production of a vast array of secondary metabolites, which often play roles in competition, symbiosis, and defense within their complex soil habitats. tandfonline.com

The primary ecological function of validamycin A appears to be antifungal. It is widely used in agriculture to control sheath blight disease in rice, which is caused by the fungus Rhizoctonia solani. nih.govcore.ac.uk The mode of action is the potent and specific inhibition of the enzyme trehalase. core.ac.uk Trehalose (B1683222) is a crucial sugar for energy storage and stress protection in many fungi and insects, so inhibiting its breakdown is lethal or severely detrimental to these organisms. core.ac.uk This suggests that in its natural environment, S. hygroscopicus uses validamycin A to inhibit the growth of competing fungi.

Similarly, other C7N-aminocyclitols like acarbose, which also derive from a pathway involving related intermediates, function as potent inhibitors of α-glucosidases. researchgate.net This common theme of enzyme inhibition points to a broader ecological strategy where these metabolites act as highly specific metabolic poisons, allowing the producing organism to secure its niche. The distribution of these biosynthetic pathways is largely confined to actinomycetes, though the discovery of new gene clusters in other bacteria through genome mining is an active area of research. nih.gov

常见问题

Q. What is the biosynthetic role of valienone 7-phosphate(2−) in validamycin A production?

Valienone 7-phosphate(2−) is a critical intermediate in the biosynthesis of the antifungal agent validamycin A. The enzyme ValC (a C7-cyclitol kinase) catalyzes the phosphorylation of valienone to valienone 7-phosphate, which undergoes subsequent transformations, including stereospecific reduction and transphosphorylation, to form validamycin A precursors .

Q. How is valienone 7-phosphate(2−) synthesized and purified for experimental studies?

Synthesis involves enzymatic catalysis by ValC using ATP and valienone as substrates. Purification employs ion-exchange chromatography (Dowex 1×8 Cl⁻ form) with stepwise NaCl elution. The 250 mM NaCl fraction is collected, desalted via Sephadex G-10, and lyophilized. Purity is confirmed by ESI-MS (m/z 253 [M−H]⁻) and NMR spectroscopy .

Q. What analytical techniques are used to characterize valienone 7-phosphate(2−)?

Key methods include:

  • ESI-MS : For molecular weight confirmation (m/z 253 [M−H]⁻).
  • ¹H/¹³C NMR : Assignments rely on coupling constants (e.g., δH 4.52 ppm for H-7a,b, ³JH-7,P = 7 Hz) and ¹H-³¹P COSY to confirm phosphorylation at C-7 .
  • Chromatography : Ion-exchange and gel filtration for purification .

Advanced Research Questions

Q. How can conflicting NMR data on phosphorylation site assignment be resolved?

Discrepancies in phosphorylation site identification (e.g., C-7 vs. other positions) require multi-dimensional NMR techniques. The ¹H-³¹P COSY spectrum of valienone 7-phosphate(2−) shows a strong correlation between H-7 protons and the phosphorus signal, unambiguously confirming the C-7 phosphorylation site .

Q. What experimental design principles ensure reproducibility in ValC enzyme assays?

  • Substrate specificity : Test ValC activity against analogs (e.g., validone) to confirm selectivity for valienone .
  • Kinetic parameters : Measure Km and Vmax using ATP concentration gradients.
  • Validation : Include negative controls (enzyme-free reactions) and replicate assays to minimize batch variability .

Q. How does valienone 7-phosphate(2−) compare to acarbose biosynthetic intermediates?

Unlike acarbose, which derives from a similar C7-cyclitol pathway, valienone 7-phosphate(2−) undergoes unique steps, including ValK-mediated C-1 reduction and ValO-catalyzed transphosphorylation. Comparative metabolomic studies highlight differences in downstream glycosylation and aminotransferase activity .

Q. What statistical methods are suitable for analyzing enzyme kinetics in ValC studies?

Use nonlinear regression (e.g., Michaelis-Menten curve fitting) to derive Km and kcat. For comparative studies (e.g., ValC vs. other kinases), apply ANOVA or Student’s t-test with p < 0.05 significance thresholds. Ensure data normalization to control for ATP depletion .

Q. How can isotopic labeling elucidate the metabolic flux of valienone 7-phosphate(2−)?

Incorporate ¹³C-labeled glucose or ATP into biosynthetic pathways. Track isotopic enrichment via LC-MS/MS or NMR to map carbon flux through ValC and downstream enzymes like ValK and ValO .

Data Contradiction and Validation

Q. How to address inconsistencies in reported enzymatic activity of ValC across studies?

  • Standardize assay conditions : Buffer pH, temperature, and cofactor concentrations (e.g., Mg²⁺) must align with published protocols .
  • Validate enzyme purity : SDS-PAGE and activity assays with/without inhibitors (e.g., EDTA for metalloenzymes).
  • Cross-reference kinetic data : Compare results with EC 2.7.1.214 (C7-cyclitol kinase) benchmarks .

Q. What methodologies confirm the absence of side products during valienone 7-phosphate(2−) synthesis?

  • HPLC-MS : Monitor reaction mixtures for byproducts (e.g., unphosphorylated valienone).
  • ³¹P NMR : Detect free phosphate or off-target phosphorylation .

Experimental Design for Pathway Elucidation

Q. How to design gene knockout studies to validate valienone 7-phosphate(2−)’s role in validamycin biosynthesis?

  • Target genes : Knock out valN (putative reductase) to block downstream steps. Expected outcome: Accumulation of valienone 7-phosphate(2−) and loss of validamycin A .
  • Metabolite profiling : Use LC-HRMS to compare wild-type vs. knockout strains .

Q. What in vitro reconstitution approaches test the proposed validamycin pathway?

Combine purified enzymes (ValC, ValK, ValO) with substrates (valienone, ATP) and cofactors (NADPH for ValK). Monitor intermediate formation via time-course NMR or quenching assays .

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